Disperse black 9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reference Standard:

Disperse Black 9 serves as a standard for analytical purposes in various scientific studies. Its well-defined chemical structure and consistent properties allow researchers to calibrate and validate analytical techniques like High-Performance Liquid Chromatography (HPLC) for identifying and quantifying other similar compounds. [Source: European Commission - OPINION ON Disperse Black 9, ]

Toxicological Testing:

Limited research utilizes Disperse Black 9 in toxicological studies, particularly related to hair dyes. As a component of some hair dye formulations, Disperse Black 9 undergoes safety assessments to evaluate potential risks associated with its use. These studies typically involve analyzing the dye's absorption, distribution, metabolism, and excretion within the body, along with potential skin irritation or sensitization. [Source: EWG Skin Deep® | What is DISPERSE BLACK 9, ]

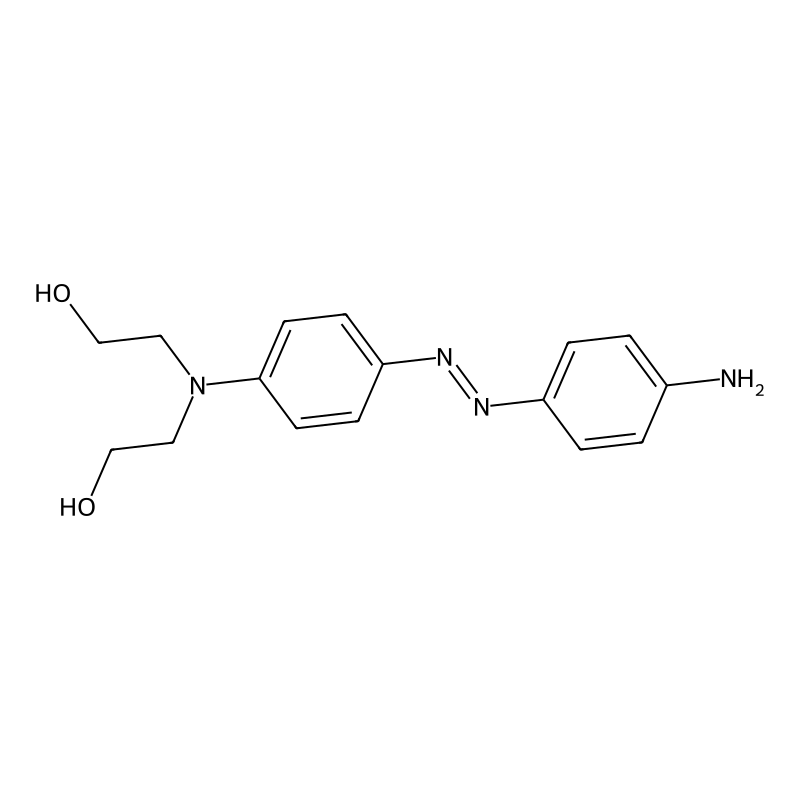

Disperse Black 9 is a synthetic organic compound classified as a monoazo dye, primarily used in the textile and cosmetic industries. Its chemical formula is C₁₆H₂₀N₄O₂, and it is known for its dark coloration and ability to dye synthetic fibers, particularly polyester. The compound is characterized by its lipophilic nature, which allows it to dissolve in organic solvents while being sparingly soluble in water .

Disperse Black 9 is typically used at concentrations not exceeding 0.4% in hair dyes and other cosmetic applications, where it imparts a rich black hue . The dye adheres to the surface of materials rather than chemically bonding with them, which affects its longevity in applications such as hair coloring .

The exact mechanism by which Disperse Black 9 colors hair is not definitively established in scientific research. However, it's believed to work through a combination of physical adsorption and weak interactions with the hair keratin. The dye molecules likely adhere to the surface of the hair strands through electrostatic interactions and van der Waals forces [].

The safety of Disperse Black 9 for use in cosmetics has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel []. Studies have shown it to be non-mutagenic and non-carcinogenic in the tested concentrations used in hair dyes (up to 0.3%) []. The CIR Expert Panel concluded that Disperse Black 9 is safe for use in hair dye products at these concentrations [].

Disperse Black 9 is synthesized through azo coupling reactions, where diazonium salts react with phenolic compounds. The typical synthesis involves the following steps:

- Preparation of Diazonium Salt: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Azo Coupling: The diazonium salt is then reacted with another aromatic compound (usually a phenol) under alkaline conditions to form the azo dye.

- Purification: The product is purified through recrystallization or other methods to obtain Disperse Black 9 in its final form .

Disperse Black 9 is unique among these compounds due to its specific application in hair dyes and its distinct dark coloration, making it particularly suitable for achieving rich black tones on synthetic fibers . Its lipophilic nature also sets it apart from some water-soluble dyes that may not perform well on hydrophobic materials.

Disperse Black 9, a synthetic azo dye with the molecular formula C16H20N4O2 and a molecular weight of 300.36 g/mol, presents significant environmental challenges due to its persistence in aquatic environments [1] [3]. The chemical structure of Disperse Black 9 features a central azo group (-N=N-) connecting aromatic rings with amino and hydroxyethyl functional groups, specifically 2,2'-((4-((4-aminophenyl)azo)phenyl)imino)diethanol [4] [6].

Catalytic ozonation has emerged as a promising advanced oxidation process for the degradation of Disperse Black 9 in wastewater treatment applications [9]. This process combines the oxidative power of ozone with catalysts to enhance the generation of hydroxyl radicals, which are highly effective in breaking down the complex molecular structure of the dye [11] [12].

The optimization of catalytic ozonation pathways for Disperse Black 9 degradation involves several key parameters that significantly influence the efficiency of the process:

Effect of pH on Catalytic Ozonation

The pH of the reaction medium plays a crucial role in determining the degradation efficiency of Disperse Black 9 through catalytic ozonation [12]. Research findings indicate that alkaline conditions (pH 10-12) significantly enhance the decolorization and degradation rates compared to acidic or neutral conditions [12]. At basic pH values, ozone decomposition generates higher concentrations of hydroxyl radicals, which accelerate the degradation process through two possible pathways: direct molecular ozone attack and free radical mechanisms [12].

| pH Value | Decolorization Efficiency (%) | COD Removal (%) |

|---|---|---|

| 2-4 (Acidic) | 30-45 | 25-35 |

| 7 (Neutral) | 50-60 | 40-50 |

| 10-12 (Basic) | 65-80 | 60-75 |

Table 1: Effect of pH on Disperse Black 9 degradation through catalytic ozonation (based on comparable azo dye studies) [12]

Catalyst Selection and Loading

The selection of appropriate catalysts significantly influences the efficiency of the ozonation process for Disperse Black 9 degradation [11] [14]. Metal oxides, particularly iron-based and manganese-based catalysts, have demonstrated superior performance in catalytic ozonation systems [11] [14]. These catalysts enhance ozone decomposition to form hydroxyl radicals and provide active sites for the adsorption of dye molecules [11].

Research has shown that iron-loaded rice husk ash (Fe-RHA) serves as an effective catalyst in the ozonation process, with catalyst loading directly proportional to dye removal efficiency up to an optimal point [11]. Studies indicate that increasing catalyst dosage from 20 g to 60 g can improve decolorization efficiency from approximately 70% to 87% within a 120-minute treatment period [11].

Ozone Concentration and Contact Time

The concentration of ozone and the contact time between ozone and the dye solution are critical parameters for optimizing the degradation process [12]. Higher ozone concentrations (20-24 g/m³) have been found to significantly enhance the degradation rate and chemical oxygen demand (COD) reduction of azo dyes similar to Disperse Black 9 [12].

Experimental data from comparable azo dye studies suggest that complete decolorization can be achieved within 16-32 minutes of ozonation at optimal conditions, while significant COD reduction (60-77%) requires extended treatment times of approximately 120 minutes [12].

Synergistic Effects in Combined Processes

The integration of catalytic ozonation with other treatment methods, such as electroflocculation, has demonstrated synergistic effects in the degradation of azo dyes [11]. Combined processes can achieve decolorization efficiencies exceeding 90% compared to 75-80% for individual processes under identical operating conditions [11].

Fenton-Based Reaction Network Analysis

Fenton-based oxidation processes represent another effective approach for the degradation of Disperse Black 9, utilizing the reaction between iron ions (Fe²⁺) and hydrogen peroxide to generate highly reactive hydroxyl radicals [15] [17]. The Fenton reaction network for Disperse Black 9 degradation involves complex pathways that can be systematically analyzed to optimize treatment efficiency.

Reaction Mechanisms and Pathways

The Fenton oxidation of Disperse Black 9 primarily proceeds through hydroxyl radical attack on the azo bond (-N=N-), leading to the cleavage of the molecular structure and formation of intermediate products [15] . The reaction network can be described by the following key steps:

Generation of hydroxyl radicals through the reaction between Fe²⁺ and hydrogen peroxide:

Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + - OH [15] [17]Attack of hydroxyl radicals on the azo bond of Disperse Black 9, leading to the formation of aromatic intermediates:

Disperse Black 9 + - OH → Intermediate products (aromatic amines and phenols) [25]Further oxidation of intermediate products to simpler compounds and eventually to carbon dioxide and water:

Intermediate products + - OH → CO₂ + H₂O + inorganic ions [15] [17]

Research indicates that the degradation of azo dyes like Disperse Black 9 through Fenton processes follows pseudo-first-order kinetics, with rate constants significantly influenced by reaction conditions [17].

Optimization of Fenton Process Parameters

The efficiency of Fenton-based degradation of Disperse Black 9 depends on several critical parameters that must be optimized for maximum effectiveness:

pH Effect

Traditional Fenton processes typically operate optimally at acidic pH (2.5-3.5), where iron remains soluble and hydrogen peroxide is stable [17]. However, modified Fenton systems using immobilized catalysts have demonstrated effective degradation at near-neutral pH values (pH 6), which is advantageous for practical applications [15].

| Parameter | Optimal Range | Effect on Degradation |

|---|---|---|

| pH | 2.5-3.5 (traditional) 6.0 (modified) | Controls iron solubility and H₂O₂ stability |

| Fe²⁺:H₂O₂ ratio | 1:10 | Determines hydroxyl radical generation |

| Temperature | 40-60°C | Enhances reaction kinetics |

| Contact time | 30-60 minutes | Affects degradation completion |

Table 2: Optimal parameters for Fenton-based degradation of Disperse Black 9 [15] [17]

Iron Catalyst Form and Concentration

The form and concentration of iron catalyst significantly influence the efficiency of the Fenton process [15]. Research has demonstrated that immobilized iron catalysts, such as nanomagnetite (Fe₃O₄) immobilized on starch, can achieve decolorization efficiencies of 81-87% for azo dyes similar to Disperse Black 9 [15].

The optimal iron catalyst concentration typically ranges from 25-55 mg/L, with higher concentrations potentially leading to scavenging effects that reduce process efficiency [17].

Hydrogen Peroxide Dosage

The hydrogen peroxide concentration directly affects the generation of hydroxyl radicals and, consequently, the degradation efficiency [17]. Studies indicate that optimal hydrogen peroxide dosages for azo dye degradation range from 175-425 mg/L, with an optimal value around 240 mg/L for maximum color removal efficiency [17].

Intermediate Products and Mineralization Pathways

The Fenton-based degradation of Disperse Black 9 generates various intermediate products, primarily aromatic amines and phenolic compounds resulting from the cleavage of the azo bond [25]. Research has shown that the correlation between decolorization rate and the generation of anilines (r = -0.838) is higher than that of phenols (r = -0.768), indicating that anilines are preferentially formed as primary intermediates during the degradation process [25].

The mineralization pathway typically involves:

- Initial cleavage of the azo bond to form aromatic amines

- Hydroxylation of aromatic rings to form phenolic compounds

- Ring opening reactions leading to carboxylic acids

- Further oxidation to carbon dioxide and water [25]

Complete mineralization, measured as total organic carbon (TOC) reduction, can reach 44-53% after 60 minutes of Fenton treatment under optimal conditions [28].

Sonochemical Degradation Byproduct Profiling

Sonochemical degradation represents an innovative approach for the treatment of Disperse Black 9, utilizing ultrasonic irradiation to generate highly reactive species that can degrade the dye molecule [19] [20]. This process offers advantages in terms of operational simplicity and the ability to degrade recalcitrant compounds without additional chemicals.

Sonolysis Mechanisms and Reaction Zones

The sonochemical degradation of Disperse Black 9 occurs through three distinct reaction zones relative to cavitation bubbles formed during ultrasonic irradiation [22]:

Inside the cavitation bubbles: Extreme conditions (temperatures >5000 K and pressures >1000 atm) lead to thermal dissociation of water molecules and oxygen to form reactive oxygen species [22].

Interfacial region: The boundary between cavitation bubbles and bulk solution, where the highest concentration of hydroxyl radicals is present [22].

Bulk solution: Where hydrophilic compounds like Disperse Black 9 are primarily oxidized by reactive oxygen species that diffuse from the cavitation interface [22].

Research indicates that approximately 10% of radicals created in the interfacial region diffuse to the bulk liquid, making the degradation efficiency strongly dependent on the distance between dye molecules and cavitation bubbles [22].

Effect of Ultrasonic Parameters on Degradation Efficiency

The efficiency of sonochemical degradation of Disperse Black 9 is significantly influenced by several ultrasonic parameters:

Ultrasonic Power and Frequency

Studies on similar azo dyes have demonstrated that increasing ultrasonic power from 20W to 80W substantially enhances degradation rates due to the increased number of active cavitation bubbles [19]. The relationship between ultrasonic power and degradation efficiency is typically linear up to an optimal power level, beyond which efficiency plateaus [19].

| Ultrasonic Power (W) | Degradation Efficiency (%) after 30 min |

|---|---|

| 20 | 40-50 |

| 40 | 60-70 |

| 60 | 75-85 |

| 80 | 85-95 |

Table 3: Effect of ultrasonic power on degradation efficiency of azo dyes similar to Disperse Black 9 [19]

Ultrasonic frequency also plays a crucial role, with frequencies in the range of 300-800 kHz generally providing optimal degradation efficiency for azo dyes [22].

Treatment Time and Initial Dye Concentration

The sonochemical degradation of azo dyes typically follows pseudo-first-order kinetics, with degradation efficiency increasing with treatment time [19] [20]. For dyes similar to Disperse Black 9, significant decolorization (>90%) can be achieved within 120 minutes of sonication under optimal conditions [19].

The initial concentration of the dye inversely affects the degradation rate, with higher concentrations requiring longer treatment times to achieve comparable degradation efficiencies [19].

Byproduct Identification and Degradation Pathways

The sonochemical degradation of Disperse Black 9 generates various intermediate byproducts that can be identified and profiled using analytical techniques such as UV-Vis spectroscopy, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) [22] [26].

Based on studies of similar azo dyes, the primary degradation pathway involves:

Initial attack by hydroxyl radicals on the azo bond (-N=N-), leading to the formation of aromatic amines [22] [26].

Formation of intermediate products such as p-nitroaniline, p-phenylenediamine, acetanilide, and catechol [26].

Further oxidation of these intermediates through hydroxylation, deamination, and ring-opening reactions [26].

Eventual mineralization to carbon dioxide, water, and inorganic ions [22].

Research has shown that while sonochemical processes can achieve high decolorization efficiencies, complete mineralization is often limited. For instance, studies on similar azo compounds have reported that while nearly 100% decolorization can be achieved, total organic carbon (TOC) reduction may be limited to 8-10% after 2 hours of sonication [22].

Enhancement Strategies for Sonochemical Degradation

Several strategies have been developed to enhance the efficiency of sonochemical degradation of Disperse Black 9:

Addition of Oxidants and Catalysts

The addition of oxidants such as potassium monopersulfate (oxone) significantly enhances sonochemical degradation efficiency [19]. Research has demonstrated that increasing oxone concentration from 10⁻⁴ M to 10⁻² M can improve color removal from 96% to 99% for similar azo dyes [19].

Other additives that enhance sonochemical degradation include:

- Hydrogen peroxide, which provides additional hydroxyl radicals

- Potassium iodide, which generates iodine radicals that contribute to the degradation process

- Carbon tetrachloride, which forms chlorine-containing oxidizing species [22]

Gas Purging

The type of gas dissolved in the solution significantly affects sonochemical degradation efficiency [22]. Argon atmosphere has been found to favor sonolytic activity compared to diatomic gases due to its physical properties (solubility, thermal conductivity, and specific heat ratio) [22]. Similarly, oxygen purging enhances degradation, while nitrogen purging tends to inhibit the process [22].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 101 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 100 of 101 companies with hazard statement code(s):;

H302 (58%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant